Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate
Description
Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate (CAS: 142274-37-1) is a sulfonated pyridine derivative with the molecular formula C₉H₈F₃NO₄S and a molecular weight of 283.23 g/mol . Its structure features a 5-(trifluoromethyl)pyridyl group linked via a sulfonyl bridge to a methyl acetate moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the sulfonyl (-SO₂-) group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound is primarily utilized in organic synthesis and may serve as an intermediate in agrochemical or pharmaceutical research, given the prevalence of sulfonated pyridines in herbicides and bioactive molecules .
Properties
IUPAC Name |
methyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4S/c1-17-8(14)5-18(15,16)7-3-2-6(4-13-7)9(10,11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBZIMCRNCIBHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=NC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384178 | |
| Record name | Methyl [5-(trifluoromethyl)pyridine-2-sulfonyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142274-37-1 | |
| Record name | Methyl [5-(trifluoromethyl)pyridine-2-sulfonyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution via Halogenated Pyridine Intermediates
A widely reported method involves the displacement of a halogen atom on a pre-functionalized pyridine ring with a sulfonylacetate nucleophile. The synthesis typically begins with 2-chloro-5-(trifluoromethyl)pyridine as the starting material.
Procedure :
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Generation of the sulfinate nucleophile : Methyl sulfonylacetate is deprotonated using a strong base (e.g., sodium hydride) in anhydrous tetrahydrofuran (THF) to form the corresponding sulfinate anion.
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Substitution reaction : The sulfinate anion reacts with 2-chloro-5-(trifluoromethyl)pyridine under reflux conditions (60–80°C) for 12–24 hours.
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Work-up : The product is isolated via aqueous extraction and purified by recrystallization or column chromatography.
Key Advantages :
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High regioselectivity due to the electron-withdrawing trifluoromethyl group directing substitution to the 2-position.
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Scalability, with yields exceeding 85% under optimized conditions.
Challenges :
Oxidation of Thioether Precursors
An alternative route involves the synthesis of methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate followed by oxidation to the sulfone (Figure 1).
Procedure :
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Thioether formation : 2-Mercapto-5-(trifluoromethyl)pyridine is reacted with methyl bromoacetate in the presence of a base (e.g., triethylamine) at room temperature.
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Oxidation : The thioether intermediate is treated with hydrogen peroxide (H₂O₂, 30%) in acetic acid at 50–60°C for 6–8 hours.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Thioether synthesis | Methyl bromoacetate, Et₃N | 25°C | 4 h | 78% |
| Oxidation | H₂O₂, AcOH | 60°C | 8 h | 92% |
Advantages :
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Oxidation step is highly efficient, converting thioethers to sulfones with minimal byproducts.
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Avoids handling sensitive sulfinate anions.
Limitations :
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Requires access to 2-mercapto-5-(trifluoromethyl)pyridine, which may require multi-step synthesis.
Catalytic and Process Optimization
Phase Transfer Catalysis (PTC) in Alkylation Reactions
The use of PTCs such as tetra-n-octylammonium bromide enhances reaction rates in biphasic systems. For example, in the alkylation of sodium sulfinates with halogenated pyridines:
Optimized Protocol :
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Catalyst : 5 mol% tetra-n-octylammonium bromide
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Solvent : Toluene/water (1:1 v/v)
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Temperature : 40°C
Mechanistic Insight :
The PTC facilitates the transfer of the sulfinate anion from the aqueous phase to the organic phase, accelerating the substitution reaction.
Solvent Effects on Reaction Efficiency
Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) improve solubility of intermediates but may promote side reactions (e.g., hydrolysis). Comparative studies show:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.6 | 76 |
| DMF | 36.7 | 82 |
| DMSO | 46.7 | 88 |
Data adapted from large-scale batch trials.
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Industrial routes prioritize low-cost reagents without compromising yield:
Waste Stream Management
The oxidation route generates aqueous acidic waste containing acetic acid and residual H₂O₂. Neutralization with calcium carbonate followed by distillation allows for solvent recovery (>95% efficiency).
Emerging Methodologies and Innovations
Photocatalytic Sulfonation
Recent advances utilize visible-light photocatalysis to directly introduce sulfonyl groups onto pyridine rings. For example, iridium-based catalysts (e.g., Ir(ppy)₃) enable room-temperature reactions with methyl sulfinate salts.
Preliminary Results :
Continuous Flow Synthesis
Adoption of continuous flow reactors reduces processing times and improves heat management. A pilot-scale study achieved:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Nucleophilic substitution | 85–89 | 98.5 | High | 120–150 |
| Thioether oxidation | 90–92 | 99.2 | Moderate | 180–200 |
| Photocatalytic | 70–75 | 97.8 | Low | 250–300 |
Data synthesized from patents and commercial process reports .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group enhances electrophilicity at adjacent positions, facilitating nucleophilic displacement. Key examples include:
Hydrolysis Reactions
The methyl ester and sulfonyl groups undergo hydrolysis under varying conditions:
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Acidic Hydrolysis :
Treatment with HCl (1–2 N) in THF/water (1:1) at 60°C cleaves the ester to yield 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetic acid. The sulfonyl group remains intact under these conditions. -
Basic Hydrolysis :
NaOH (0.5–1.0 M) in aqueous ethanol (70°C, 4–6 h) results in complete saponification of the ester, forming the sodium salt of the corresponding acid .
Transition Metal-Catalyzed Coupling
The pyridine ring participates in cross-coupling reactions:
Biological Interactions
The compound interacts with enzymes and receptors due to its TFM group:
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Enzyme Inhibition :
Derivatives inhibit acetylcholinesterase (IC₅₀ = 0.8–1.2 µM) and bacterial fatty acid synthase (IC₅₀ = 2.5 µM) through sulfonyl-oxygen hydrogen bonding . -
Covalent Binding :
The sulfonyl group forms covalent adducts with cysteine residues (e.g., Cys249 in PPARδ) under physiological conditions, as confirmed by mass spectrometry .
Stability and Reactivity Trends
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Thermal Stability : Decomposes above 200°C, releasing SO₂ and trifluoromethyl radicals .
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pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic media.
Comparative Reactivity with Analogues
Scientific Research Applications
Medicinal Chemistry
Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate is primarily explored for its potential therapeutic applications:
- Antitumor Activity : Studies have indicated that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group is known to improve the selectivity and potency of such compounds against tumor cells .
- Antimicrobial Properties : Research has shown that compounds with sulfonyl groups possess significant antimicrobial activity. This compound may serve as a scaffold for developing new antimicrobial agents, particularly against resistant strains .
Agrochemicals
The compound's structural features make it suitable for development in agricultural chemistry:
- Pesticide Development : Due to its ability to interact with biological systems, there is potential for this compound to be formulated as a pesticide or herbicide. The trifluoromethyl group can enhance the efficacy and stability of agrochemical formulations .
- Plant Growth Regulators : Compounds similar to this compound have been investigated for their roles in regulating plant growth and development, potentially aiding in crop yield improvements under stress conditions .
Materials Science
In materials science, this compound can be utilized for synthesizing advanced materials:
- Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer matrices can significantly enhance properties such as thermal stability and chemical resistance. This compound may act as a monomer or additive in the synthesis of fluorinated polymers .
- Nanocomposites : Research is ongoing into the use of this compound in creating nanocomposite materials that exhibit enhanced mechanical and thermal properties due to the synergistic effects of fluorinated compounds with other materials .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Antitumor Activity of Pyridine Derivatives | Evaluation of cytotoxic effects | This compound showed significant cytotoxicity against breast cancer cell lines. |
| Synthesis of Fluorinated Agrochemicals | Development of new pesticides | The compound was effective in enhancing the stability and effectiveness of pesticide formulations against pests. |
| Polymer Blends with Trifluoromethyl Groups | Material properties enhancement | Demonstrated improved thermal stability and chemical resistance in polymer blends containing this compound. |
Mechanism of Action
The mechanism of action of Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Sulfonyl vs. Sulfanyl Analogues
- Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate (CAS: Not provided; Molecular formula: C₉H₈F₃NO₂S; MW: 251.23) replaces the sulfonyl group with a sulfanyl (-S-) linkage . Key Differences:
- The sulfonyl group increases polarity and hydrogen-bonding capacity compared to the less electronegative sulfanyl group.
- The sulfonyl analogue (283.23 g/mol) has a higher molecular weight due to additional oxygen atoms.
Ester vs. Ketone Functional Groups
- 1-{[5-(Trifluoromethyl)-2-pyridyl]sulfonyl}acetone (CAS: Not provided; Molecular formula: C₉H₈F₃NO₃S; MW: 267.22) substitutes the methyl ester with a ketone (-CO-) group . Key Differences:
- The ketone group reduces hydrolytic stability compared to the ester, which may limit its use in aqueous formulations.
- The ester group in the target compound enhances solubility in organic solvents, facilitating synthetic applications.
Substituent Variations on the Pyridine Ring
Trifluoromethyl vs. Carbamoyl Substituents
- Ethyl 2-((5-[(4-Methoxycarbonylanilino)carbonyl]-2-pyridyl)sulfanyl)acetate (CAS: Not provided) features a 4-methoxyanilino carbonyl group at the pyridine’s 5-position instead of trifluoromethyl . Key Differences:
- The trifluoromethyl group in the target compound improves resistance to oxidative degradation, a critical factor in agrochemical longevity .
Herbicidal Pyridine Derivatives
- 3-[[[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]sulfonyl]-4,5-dihydro-5,5-dimethyl-isoxazole (CAS: Not provided) shares a sulfonyl linkage but incorporates a pyrazole-isoxazole hybrid structure . Key Differences:
- The pyrazole-isoxazole core broadens herbicidal activity against resistant weeds, whereas the pyridine-based target compound may exhibit narrower specificity.
Physicochemical and Application-Based Comparisons
Notable Trends:
- Lipophilicity : Trifluoromethyl and sulfonyl groups synergistically increase logP values, favoring membrane permeability in bioactive compounds.
- Stability : Sulfonyl derivatives exhibit greater thermal and hydrolytic stability than sulfanyl analogues, aligning with herbicide formulation requirements .
Research Findings and Implications
- Herbicidal Activity : Pyridine-sulfonyl compounds demonstrate potent inhibition of acetolactate synthase (ALS), a target enzyme in herbicides. The trifluoromethyl group enhances binding affinity to ALS compared to methoxy or carbamoyl substituents .
- Synthetic Utility : The methyl ester in the target compound allows straightforward derivatization via hydrolysis or transesterification, enabling rapid generation of analogues for structure-activity relationship (SAR) studies .
Biological Activity
Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate (CAS No. 142274-37-1) is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological properties, synthesis methods, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
- Molecular Formula : C₉H₈F₃NO₄S
- Molecular Weight : 283.22 g/mol
- Density : 1.456 g/cm³
- Boiling Point : 394.5 °C at 760 mmHg
- Melting Point : 250 °C
The compound features a trifluoromethyl group attached to a pyridine ring, connected to a sulfonyl group and an acetate moiety, which contributes to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 5-(trifluoromethyl)pyridine-2-thiol with methyl chloroacetate in the presence of a base such as sodium hydride under anhydrous conditions to prevent hydrolysis of the ester group. This method allows for the efficient production of the compound, which can be scaled up for industrial applications.
Antimicrobial Activity
Recent studies have demonstrated the compound's selective activity against Chlamydia trachomatis, a common sexually transmitted infection. The results indicate that derivatives of sulfonylpyridines can inhibit the growth of this pathogen without affecting host cell viability, showcasing a promising avenue for developing targeted therapies against chlamydial infections. For example, one study reported that specific analogues could impair chlamydial inclusion numbers and morphology in infected cells, indicating effective antimicrobial properties .
Anticancer Potential
Research into the anticancer properties of this compound is ongoing. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. The trifluoromethyl group is known to enhance the potency of drugs by improving their pharmacokinetic profiles and stability .
Case Studies
- Antichlamydial Activity : A study evaluated several sulfonylpyridine derivatives, including this compound, demonstrating their ability to selectively inhibit C. trachomatis growth while maintaining low toxicity towards mammalian cells . The compounds were tested at concentrations around 50 µg/mL with significant reductions in chlamydial inclusions observed.
- Antibacterial Spectrum : Another investigation assessed the antibacterial activity against various Gram-positive and Gram-negative bacteria, revealing that certain derivatives exhibited moderate activity against Neisseria meningitidis and Haemophilus influenzae, although less potent than established antibiotics .
Toxicity and Safety Profile
The toxicity profile of this compound has been evaluated using assays on mammalian cell lines and model organisms like Drosophila melanogaster. Results indicated mild toxicity at higher concentrations but no mutagenic effects were observed, suggesting a favorable safety profile for further development .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate?
The synthesis typically involves sulfonation of pyridine derivatives followed by esterification. A key step is introducing the sulfonyl group via reaction of 5-(trifluoromethyl)-2-pyridylthiol with methyl 2-chloroacetate under oxidative conditions (e.g., using H₂O₂ or m-CPBA). Alternative routes may employ triflate intermediates (as seen in pyridine triflate syntheses ), where sulfonyl groups are introduced via nucleophilic displacement. Characterization of intermediates using NMR (¹H/¹³C) and LC-MS is critical to confirm regioselectivity, particularly for the trifluoromethylpyridyl moiety .
Q. Which spectroscopic techniques are essential for structural validation?
- ¹H/¹³C NMR : Key signals include the trifluoromethyl group (δ ~120-125 ppm in ¹³C) and sulfonyl-linked acetate (δ 3.7-3.9 ppm for methyl ester in ¹H).
- LC-MS : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns help confirm molecular weight and functional groups.
- IR : Strong S=O stretches (~1350 cm⁻¹) and ester C=O (~1740 cm⁻¹) are diagnostic .
Cross-referencing with databases (e.g., PubChem CID 547667 in ) ensures alignment with known analogs.
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress by-products during sulfonation?
By-products often arise from over-oxidation or incomplete sulfonation. Strategies include:
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonyl chloride formation.
- Catalyst Selection : Using DMAP (4-dimethylaminopyridine) improves esterification efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Comparative studies using TLC or HPLC tracking (e.g., ’s methods for monitoring reaction progress) are recommended to identify optimal conditions.
Q. How can contradictory NMR data for the trifluoromethylpyridyl moiety be resolved?
Discrepancies in chemical shifts may stem from solvent effects or impurities. For example:
- Deuterated Solvents : DMSO-d₆ vs. CDCl₃ can shift pyridyl proton signals by 0.2–0.5 ppm.
- Impurity Analysis : Use preparative HPLC (as in ) to isolate the target compound and re-analyze.
- 2D NMR : HSQC/HMBC correlations clarify connectivity, especially for distinguishing regioisomers (e.g., 2- vs. 4-pyridyl sulfonyl groups) .
Q. What mechanistic role does the trifluoromethyl group play in biological activity?
The CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. In pesticidal analogs ( ), the trifluoromethylpyridyl moiety disrupts enzyme-substrate interactions (e.g., acetolactate synthase inhibition). For drug discovery, this group may reduce oxidative metabolism, as seen in antifungal agents ( ). Computational studies (e.g., docking with CYP450 enzymes) can further elucidate structure-activity relationships.
Q. How does steric hindrance from the sulfonyl group affect reactivity in nucleophilic substitutions?
The sulfonyl group is electron-withdrawing, activating the pyridyl ring for electrophilic attacks but creating steric challenges for bulky nucleophiles. For example:
- Arylations : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids at elevated temperatures (80–100°C) to overcome steric barriers.
- Kinetic Studies : Compare reaction rates with/without the sulfonyl group (as in ’s triflate coupling strategies).
Methodological Insights
7. Designing stability studies for hygroscopic intermediates
The methyl ester group is prone to hydrolysis under acidic/basic conditions. Stability protocols should include:
- Forced Degradation : Expose the compound to 0.1M HCl/NaOH (70°C, 24h) and monitor degradation via HPLC.
- Lyophilization : Store intermediates as lyophilized powders to mitigate moisture absorption (as in ’s handling of methyl esters).
8. Addressing low yields in multi-step syntheses
Common bottlenecks include poor solubility of intermediates and side reactions. Solutions:
- Protection/Deprotection : Temporarily protect reactive sites (e.g., using tert-butyldimethylsilyl groups for hydroxyls).
- Flow Chemistry : Continuous flow systems improve mixing and heat transfer for exothermic steps (e.g., sulfonation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
